4-bromo-2,3-dihydro-1H-inden-1-amine
Description
Properties
IUPAC Name |
4-bromo-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGZSXVETDUUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655705 | |
| Record name | 4-Bromo-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903557-28-8 | |
| Record name | 4-Bromo-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 2,3-dihydro-1H-inden-1-amine. One common method is the radical bromination of 2,3-dihydro-1H-inden-1-amine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds with high regioselectivity, yielding the desired 4-bromo derivative.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction parameters and product quality.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to remove the bromine atom, yielding 2,3-dihydro-1H-inden-1-amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of 2,3-dihydro-1H-inden-1-amine.
Oxidation: Products include imines or nitriles.
Reduction: The major product is 2,3-dihydro-1H-inden-1-amine.
Scientific Research Applications
4-bromo-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a precursor to biologically active molecules, including those with anticancer, antiviral, and antimicrobial properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-2,3-dihydro-1H-inden-1-amine depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity to these targets through halogen bonding or hydrophobic interactions. The amine group can participate in hydrogen bonding or act as a nucleophile in biochemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 4-bromo-2,3-dihydro-1H-inden-1-amine are best contextualized against its analogs, which vary in substituent position, stereochemistry, and halogenation. Below is a detailed analysis:
Structural Analogs: Brominated Dihydroindenamines
- Positional Isomerism: Bromine at the 4-position (target compound) confers distinct electronic and steric properties compared to 5- or 6-bromo analogs.
- Stereochemistry : Enantiopure (R)- or (S)-forms (e.g., CAS 1307873-37-5) are critical for asymmetric synthesis but are costlier to produce than racemic mixtures .
Functional Analogs: Halogenated and Substituted Indenamines
- Dual Halogenation : Compounds like 4-bromo-5-chloro derivatives (CAS 1272752-64-3) may exhibit enhanced lipophilicity and binding affinity but lack published bioactivity data .
- Non-Halogenated Analogs: The parent amine (2,3-dihydro-1H-inden-1-amine) is a key intermediate in opioid drug discovery but lacks the bromine-induced electronic effects seen in the target compound .
Pharmacological and Physicochemical Comparisons
- Antioxidant Activity: Urea derivatives of this compound (e.g., compound 4b in ) showed IC₅₀ values of 12.3 µM (DPPH assay) and 14.7 µM (NO scavenging), outperforming non-brominated analogs. This suggests bromine enhances radical scavenging via electron-withdrawing effects .
- Receptor Binding : In contrast, 2,3-dihydro-1H-inden-1-amine derivatives without bromine (e.g., SHR9352) demonstrated potent µ-opioid receptor agonism (EC₅₀ = 1.2 nM), indicating bromine may reduce receptor affinity in certain contexts .
- Solubility : The hydrochloride salt (CAS 1251922-71-0) has aqueous solubility >50 mg/mL, whereas the free base is sparingly soluble (<1 mg/mL) .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Weight | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| This compound | 226.09 | 2.5 | <1 |
| This compound hydrochloride | 262.55 | 1.8 | >50 |
| 5-Bromo-2,3-dihydro-1H-inden-1-amine | 226.09 | 2.6 | <1 |
Table 2: Bioactivity Comparison
| Compound Name | Assay Type | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 4-Bromo-urea derivative (4b) | DPPH radical scavenging | 12.3 µM | |
| SHR9352 (non-brominated analog) | µ-opioid receptor agonism | 1.2 nM |
Biological Activity
4-Bromo-2,3-dihydro-1H-inden-1-amine is an organic compound classified as an indamine, notable for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : CHBrN
- Molecular Weight : 212.09 g/mol
- CAS Number : 903557-28-8
- Purity : Typically >97% in commercial preparations
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The bromine atom and the amine group are crucial for binding to various receptors and enzymes, influencing several biochemical pathways. Current research suggests that the compound may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, although the exact mechanisms remain under investigation.
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These findings suggest that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
2. Neuropharmacological Effects
Preliminary studies indicate that this compound may influence mood and behavior through its interactions with serotonin and dopamine receptors. This positions it as a candidate for further exploration in neuropharmacology.
3. Potential Therapeutic Applications
The compound is being studied for its potential role in treating conditions associated with S1P (sphingosine-1-phosphate) receptor modulation, which is implicated in immune cell migration and cardiovascular health. Its structural characteristics suggest it could serve as a precursor for developing new therapeutic agents targeting these pathways.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of related compounds and their derivatives:
- VHL Inhibitors : Research into VHL (von Hippel-Lindau) inhibitors has highlighted the importance of structural modifications on indole derivatives, suggesting that similar modifications on indamines like 4-bromo-2,3-dihydro-1H-inden-1-amines could yield potent inhibitors for therapeutic applications in cancer treatment .
- Antifungal Activity : In addition to antibacterial properties, certain derivatives have shown antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate effectiveness .
Q & A
Basic Research Questions
Q. What synthetic routes are available for 4-bromo-2,3-dihydro-1H-inden-1-amine, and how can reaction efficiency be improved?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. For example, similar inden-1-amine derivatives were prepared through reductive amination or nucleophilic substitution, followed by bromination (e.g., 5 steps with 14–23% yields in a study on US28 receptor ligands) . Low yields may arise from steric hindrance or intermediate instability. Optimization strategies include:
- Using protecting groups for sensitive intermediates.
- Screening catalysts (e.g., Pd for bromination) to enhance selectivity.
- Employing HPLC or flash chromatography for purification .
- Data Table :
| Step | Reaction Type | Key Reagents | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Reductive amination | NaBH₃CN, MeOH | 19–23 | |
| 2 | Bromination | Br₂, Fe catalyst | 14–20 |
Q. How are enantiomers of this compound resolved and characterized?
- Methodological Answer : Chiral resolution can be achieved via:
- Diastereomeric salt formation : Use chiral acids (e.g., tartaric acid) to separate (R)- and (S)-enantiomers .
- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak® IC) for analytical or preparative separation .
- Circular Dichroism (CD) : Confirm absolute configuration post-resolution .
- Key Data :
- (S)-enantiomer hydrochloride CAS: 1307873-37-5; (R)-enantiomer CAS: 1307231-02-2 .
Q. What analytical techniques validate the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of bromination and amine proton environments (e.g., δ 4.2 ppm for NH₂ in DMSO-d₆) .
- HPLC-MS : RP-HPLC (C18 column, acetonitrile/water gradient) with >98% purity thresholds .
- Elemental Analysis : Matches theoretical C, H, N, Br percentages (e.g., C₉H₁₀BrN; MW: 212.09 g/mol) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to assess binding affinity to targets (e.g., aromatase in anticancer studies). Derivatives with urea/thiourea groups showed higher docking scores than Imatinib in silico .
- QSAR Models : Correlate substituent electronegativity (e.g., Br, F) with antioxidant IC₅₀ values (e.g., 4-bromo-phenyl derivatives: IC₅₀ = 12 µM in DPPH assays) .
Q. What strategies enhance the pharmacological profile of this compound derivatives?
- Methodological Answer :
- Derivatization : Introduce urea/thiourea moieties at the amine group to improve solubility and target engagement. For example, 4-bromo-phenylthiourea derivatives exhibited 85% NO radical scavenging at 50 µM .
- Prodrug Design : Modify the bromine position with hydrolyzable groups (e.g., esters) to enhance bioavailability .
Q. How do structural modifications impact the physicochemical properties of this compound?
- Methodological Answer :
- LogP Analysis : Bromine increases hydrophobicity (LogP = 2.1), while hydroxylation at C2 reduces it (LogP = 1.4) .
- Solubility Screening : Use shake-flask assays in PBS (pH 7.4) or DMSO. Bromine substitution reduces aqueous solubility (0.5 mg/mL vs. 2.1 mg/mL for non-brominated analogs) .
Contradiction Analysis
- Synthetic Yields : reports low yields (14–23%), while suggests improved efficiency via optimized bromination. Researchers should compare catalyst systems (e.g., Fe vs. Pd) and reaction temperatures .
- Bioactivity Variability : Derivatives in show IC₅₀ variability (12–50 µM), possibly due to assay conditions (e.g., DPPH vs. NO radical protocols). Standardize protocols and use positive controls (e.g., ascorbic acid) for cross-study comparisons .
Safety and Handling
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
